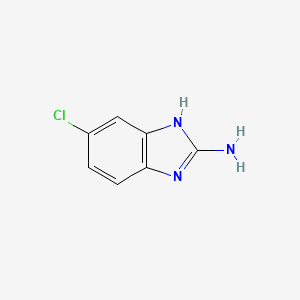

2-amino-6-chlorobenzimidazole

Description

The exact mass of the compound 1H-Benzimidazol-2-amine, 5-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-6-chlorobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-chlorobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-6-chlorobenzimidazole chemical properties

An In-depth Technical Guide to 2-amino-6-chlorobenzimidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-chlorobenzimidazole (CAS No: 5418-93-9), a pivotal heterocyclic compound in modern medicinal chemistry and drug development. As a substituted benzimidazole, this scaffold offers multiple points for chemical diversification, enabling the synthesis of extensive compound libraries for biological screening. This document, intended for researchers, scientists, and drug development professionals, details the compound's core physicochemical properties, spectroscopic profile, synthesis methodologies, and chemical reactivity. Furthermore, it explores the extensive pharmacological applications of its derivatives and outlines essential safety and handling protocols. The synthesis of technical data with field-proven insights aims to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, an aromatic heterocyclic compound formed by the fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors. Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and analgesic properties.[2][3]

Within this important class of compounds, 2-amino-6-chlorobenzimidazole emerges as a particularly valuable starting material. The 2-amino group serves as a critical nucleophilic handle for a variety of chemical transformations, while the 6-chloro substituent provides an additional site for modification and influences the electronic properties of the entire molecule.[4][5] This dual functionality makes it an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries aimed at discovering novel lead compounds.[4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate solubility, stability, and suitability for various reaction conditions.

Core Molecular Attributes

The fundamental identifiers and molecular properties of 2-amino-6-chlorobenzimidazole are summarized below.

| Property | Value | Reference |

| CAS Number | 5418-93-9 | [6] |

| Molecular Formula | C₇H₆ClN₃ | [6] |

| Molecular Weight | 167.596 g/mol | [6][7] |

| Exact Mass | 167.025024 u | [6] |

| IUPAC Name | 6-chloro-1H-benzimidazol-2-amine | [8] |

| Synonyms | 2-Amino-5-chlorobenzimidazole, NSC 10545 | [8] |

Physical and Chemical Properties

The physical state and solubility are critical for designing experimental protocols, including reaction setup and purification methods.

| Property | Value | Reference |

| Appearance | Solid, typically white to off-white or beige crystalline powder | [7][9] |

| Melting Point | 187 - 190 °C | [7] |

| Boiling Point | 402.5 ± 37.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Solubility | Poorly soluble in water. | [7][9] |

| Stability | Stable under normal laboratory conditions. | [7] |

| LogP | 1.88 | [6] |

Molecular Structure and Spectroscopic Characterization

Structural confirmation is the cornerstone of chemical synthesis. While direct, published spectra for 2-amino-6-chlorobenzimidazole are sparse, its spectroscopic profile can be reliably predicted based on established principles and data from structurally analogous compounds.[10]

Structural Elucidation

The structure features a benzimidazole core with an amino group at the 2-position and a chlorine atom at the 6-position. This arrangement creates distinct electronic and steric environments that are reflected in its spectroscopic data.

Caption: Chemical Structure of 2-amino-6-chlorobenzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable amine (NH₂) and imidazole (NH) protons. The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro group.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom at the 2-position (C2), bonded to three nitrogen atoms, will be significantly deshielded and appear at a high chemical shift (typically >150 ppm).[11]

| Predicted ¹H NMR Spectral Data (in DMSO-d₆) | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 |

| Amine NH₂ | ~6.0 - 7.0 (broad) |

| Imidazole NH | ~10.0 - 11.5 (broad) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-amino-6-chlorobenzimidazole in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its hygroscopic nature allows for the clear observation of exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted IR Absorption Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine and imidazole) | 3100 - 3400 (often broad) |

| C=N Stretch (imidazole ring) | 1620 - 1650 |

| C=C Stretch (aromatic ring) | 1450 - 1600 |

| C-Cl Stretch | 700 - 800 |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small, dry sample of the crystalline powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and is non-destructive.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding at least 16 scans is recommended to improve spectral quality.[10]

-

Data Processing: The instrument software will automatically generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.

-

Expected Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule, likely producing a prominent protonated molecular ion [M+H]⁺ at m/z 168.03.

-

Fragmentation: Key fragmentation pathways could include the loss of HCN or chlorine, providing structural confirmation.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.[12]

-

Data Acquisition: Infuse the sample solution directly or via an LC column into the mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight. Analyze fragment ions to support the proposed structure.

Chemical Synthesis and Reactivity

2-amino-6-chlorobenzimidazole is not only a target molecule but also a versatile intermediate for more complex structures.

Synthesis Pathways

A common and effective method for synthesizing 2-aminobenzimidazoles is the cyclization of an appropriate o-phenylenediamine with cyanogen bromide or a similar cyanating agent. For 2-amino-6-chlorobenzimidazole, the synthesis would logically start from 4-chloro-1,2-phenylenediamine.

Caption: Key reactivity and diversification sites on the scaffold.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-amino-6-chlorobenzimidazole lies in the diverse pharmacological activities exhibited by its derivatives. The benzimidazole core acts as a bioisostere for purine, allowing derivatives to function as effective antagonists or inhibitors in various biological pathways. [13]

-

Antimicrobial Agents: Numerous derivatives have shown potent activity against a range of bacteria and fungi. The presence of the electron-withdrawing chloro group can enhance the antimicrobial properties of the final compound. [2]* Anticancer Agents: The benzimidazole scaffold is found in several anticancer drugs. Derivatives of 2-aminobenzimidazole have been investigated as inhibitors of various kinases and polymerases involved in cancer progression. [1]* Antiviral Activity: Certain chlorinated benzimidazole nucleosides have been synthesized and evaluated as potent agents against viruses like the human cytomegalovirus (HCMV). [14]The 2-amino group provides a convenient attachment point for ribosyl moieties.

-

Anti-inflammatory and Analgesic Properties: By targeting enzymes like cyclooxygenases (COX), various substituted benzimidazoles have demonstrated significant anti-inflammatory and pain-relieving effects. [2] The strategic modification of the 2-amino and 6-chloro positions allows for fine-tuning of a compound's Structure-Activity Relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic profile. [4]

Handling, Storage, and Safety

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

-

Hazard Identification: 2-amino-6-chlorobenzimidazole is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. [8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood. [15]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides. [7][15]* First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move the person to fresh air. Seek medical attention in all cases of exposure. [15]

Conclusion

2-amino-6-chlorobenzimidazole is a high-value scaffold for the synthesis of biologically active molecules. Its well-defined physicochemical properties, coupled with its multiple reactive sites, provide a robust platform for the generation of diverse chemical libraries. The extensive history of pharmacological success for the benzimidazole core underscores the potential of its derivatives in addressing a wide range of therapeutic needs. This guide provides the foundational technical knowledge for researchers to confidently and effectively leverage the chemical potential of 2-amino-6-chlorobenzimidazole in their drug discovery and development endeavors.

References

- Chemsrc. (2025). 2-Amino-6-chlorobenzimidazole | CAS#:5418-93-9.

- Bouling Chemical Co., Limited. (n.d.).

- Benchchem. (n.d.). 2-Amino-6-chlorobenzimidamide|Research Chemical.

- PrepChem.com. (n.d.). Synthesis of 2-chlorobenzimidazole.

- Thermo Fisher Scientific. (2009).

- NIST. (n.d.). 2-Chlorobenzimidazole. NIST Chemistry WebBook.

- ECHEMI. (n.d.).

- Ravi, S., et al. (2015).

- Shaikh, R., et al. (n.d.).

- ResearchGate. (n.d.).

- Srikanth, L., et al. (2011).

- ChemicalBook. (n.d.). 2-Aminobenzimidazole CAS#: 934-32-7.

- Townsend, L. B., et al. (n.d.). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. PubMed.

- Benchchem. (n.d.).

- IJARIIE. (2023). PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW.

- ResearchGate. (n.d.). (PDF)

- NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. benchchem.com [benchchem.com]

- 5. nmsreview.org [nmsreview.org]

- 6. 2-Amino-6-chlorobenzimidazole | CAS#:5418-93-9 | Chemsrc [chemsrc.com]

- 7. 2-Amino-6-Chlorobenzimidazole Detailed Information | Properties, Uses, Safety, Supplier in China [chemheterocycles.com]

- 8. echemi.com [echemi.com]

- 9. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. geneseo.edu [geneseo.edu]

2-amino-6-chlorobenzimidazole CAS 5418-93-9 properties

An In-Depth Technical Guide to 2-Amino-6-chlorobenzimidazole (CAS 5418-93-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzimidazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and countless compounds under investigation for diverse therapeutic applications.[1][2] Its unique physicochemical attributes, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for efficient binding to a wide range of biological macromolecules.[1] Within this esteemed class of heterocycles, 2-amino-6-chlorobenzimidazole (CAS 5418-93-9) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-amino-6-chlorobenzimidazole, moving beyond a simple recitation of data to offer field-proven insights into its properties, synthesis, reactivity, and strategic application. We will explore the causality behind experimental choices and present self-validating protocols, grounding all claims in authoritative references to ensure scientific integrity. This document is designed to serve as a practical resource for leveraging this versatile compound in the synthesis of novel, biologically active molecules.[3]

Core Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. 2-Amino-6-chlorobenzimidazole is a solid, typically appearing white to off-white, and is characterized by poor solubility in water.[4] Key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5418-93-9 | [5][6][7] |

| IUPAC Name | 6-chloro-1H-benzo[d]imidazol-2-amine | [6][8] |

| Molecular Formula | C₇H₆ClN₃ | [4][6][8] |

| Molecular Weight | 167.60 g/mol | [4][6][8] |

| Melting Point | 167-190 °C | [4][5][9] |

| Boiling Point | 402.5 °C (rough estimate) | [9] |

| Density | 1.31-1.5 g/cm³ (estimate) | [5][9] |

| pKa (Predicted) | 10.16 ± 0.10 | [8] |

| Appearance | White to off-white solid | [4] |

| Water Solubility | Poorly soluble | [4] |

| Topological Polar Surface Area | 54.7 Ų | [8] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

Spectroscopic Profile: A Predictive Analysis

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by vibrations from the amino and imidazole groups. Key predicted absorption frequencies include two distinct N-H stretching bands in the 3450-3250 cm⁻¹ region, characteristic of a primary amine.[10] A strong C=N stretching vibration from the imidazole ring should appear around 1623 cm⁻¹.[11] Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-Cl stretching frequency will be found in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will feature signals in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the three protons on the benzene ring.[11] The two protons of the primary amino group (-NH₂) and the proton on the imidazole nitrogen (-NH) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR : The carbon NMR spectrum will show seven distinct signals. Aromatic carbons will resonate in the δ 110-150 ppm range. The carbon at the 2-position (C=N), being bonded to three nitrogen atoms, is expected to have the most downfield shift, likely above δ 150 ppm.[11]

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 167. A prominent M+2 peak at m/z ≈ 169, with an intensity approximately one-third of the molecular ion peak, is a definitive indicator of the presence of a single chlorine atom.[10]

Synthesis and Purification Protocols

The synthesis of 2-aminobenzimidazoles is classically achieved via the Phillips condensation reaction.[3] This method involves the condensation of an ortho-phenylenediamine with a one-carbon electrophile, such as cyanogen bromide, followed by an intramolecular cyclization.

Caption: Generalized workflow for the synthesis of 2-amino-6-chlorobenzimidazole.

Experimental Protocol: Synthesis via Phillips Condensation

-

Rationale : This protocol utilizes the well-established reaction between an ortho-diamine and cyanogen bromide. The acidic environment protonates the diamine, facilitating nucleophilic attack on the cyanogen bromide, while the subsequent heating drives the intramolecular cyclization to form the stable benzimidazole ring.

-

Step-by-Step Methodology :

-

Reaction Setup : To a stirred solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or aqueous HCl, add a solution of cyanogen bromide (1.1 equivalents) dropwise at 0-5 °C.

-

Causality: The dropwise addition at low temperature controls the initial exothermic reaction.

-

-

Condensation : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Cyclization : Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Cool the reaction mixture to room temperature. Carefully neutralize the solution with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Causality: Neutralization deprotonates the product, causing it to precipitate from the aqueous solution due to its poor water solubility.[4]

-

-

Isolation : Collect the crude product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum.

-

Purification Techniques

The crude product often contains unreacted starting materials or side products. The choice of purification method is critical for obtaining material suitable for drug discovery applications.

-

Recrystallization : This is a highly effective method for purifying solid compounds. Based on its properties, a solvent system like ethanol/water or isopropanol would be a logical starting point. The principle relies on the differential solubility of the desired compound and impurities at different temperatures.[3]

-

Column Chromatography : For separating mixtures with similar polarities, silica gel column chromatography is the standard. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively resolve the product from impurities.[3]

-

Activated Carbon Treatment : If colored impurities are present, the crude product can be dissolved in a suitable hot solvent and treated with a small amount of activated carbon to adsorb the chromophores before filtration and recrystallization.[3]

Chemical Reactivity and Derivatization Potential

The true value of 2-amino-6-chlorobenzimidazole in drug discovery lies in its potential for structural diversification. The molecule possesses three distinct reactive sites, making it an ideal scaffold for generating chemical libraries for high-throughput screening.[3]

Caption: Key reactive sites on 2-amino-6-chlorobenzimidazole for library synthesis.

-

The 2-Amino Group : This primary amine is a potent nucleophile. It readily participates in acylation reactions with acyl chlorides and anhydrides, sulfonylation with sulfonyl chlorides, and can be alkylated or arylated. This position is often crucial for modulating biological activity in structure-activity relationship (SAR) studies.[3]

-

The Imidazole N-H Group : The protons on the imidazole nitrogens are acidic and can be removed by a base. The resulting anion is nucleophilic and can be alkylated or arylated, often leading to a mixture of N1 and N3 isomers. Controlling this regioselectivity is a key synthetic challenge that can yield distinct pharmacological profiles.[3]

-

The C6-Chloro Group : The chlorine atom on the benzene ring provides a handle for advanced synthetic transformations. While challenging, it can be displaced via nucleophilic aromatic substitution (SNAr) or, more commonly, participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of aryl, alkyl, or alkynyl groups.[3]

Applications in Research and Drug Discovery

2-Amino-6-chlorobenzimidazole is not typically an end-product but rather a critical starting material. Its utility is centered on its role as a foundational scaffold.

-

Scaffold for Combinatorial Chemistry : As detailed above, the multiple points for diversification make this compound ideal for generating large libraries of related molecules. Microwave-assisted synthesis has been employed to accelerate the creation of these libraries, enabling rapid screening for biological activity.[3]

-

Precursor to Bioactive Heterocycles : The benzimidazole core is present in drugs targeting a wide array of diseases, including those with anti-inflammatory, antiviral, and antitumor properties.[3] By using 2-amino-6-chlorobenzimidazole as a starting point, researchers can synthesize novel, more complex heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles or thiazolo[3,2-a]benzimidazoles, in the search for new therapeutic agents.[3]

Safety, Handling, and Storage

As a research chemical, 2-amino-6-chlorobenzimidazole must be handled with appropriate safety precautions in a laboratory setting. While specific toxicology data is limited, GHS classifications for structurally similar compounds provide a strong basis for safe handling protocols.

-

Hazard Identification : Based on analogous compounds, 2-amino-6-chlorobenzimidazole should be treated as harmful if swallowed, inhaled, or in contact with skin.[9] It is expected to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[9][12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[12] If there is a risk of generating dust, use a full-face respirator.[12]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[9][12] Wash hands thoroughly after handling.

-

Storage : Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances like strong oxidizing agents.[4] The container should be kept tightly sealed to prevent moisture absorption and degradation.[4]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-6-Chlorobenzimidazole Detailed Information | Properties, Uses, Safety, Supplier in China [chemheterocycles.com]

- 5. 6-CHLORO-1H-BENZO[D]IMIDAZOL-2-AMINE CAS#: 5418-93-9 [amp.chemicalbook.com]

- 6. 2-Amino-6-chlorobenzimidazole 97% | CAS: 5418-93-9 | AChemBlock [achemblock.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of 2-amino-6-chlorobenzimidazole

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning employed in the structural elucidation of 2-amino-6-chlorobenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. Instead, it delves into the strategic decision-making and data interpretation that form the bedrock of modern chemical analysis, ensuring a robust and verifiable confirmation of molecular structure. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its wide array of pharmacological activities, including antimicrobial and anticancer properties[1][2]. The specific substitution pattern of 2-amino-6-chlorobenzimidazole makes it a valuable building block for the synthesis of novel therapeutic agents[3][4].

The Analytical Gauntlet: A Multi-technique Approach to Unwavering Structural Confidence

The definitive identification of a novel or synthesized chemical entity is not the result of a single experiment but a convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a self-validating framework that leaves no room for ambiguity. This guide will walk through the logical workflow for elucidating the structure of 2-amino-6-chlorobenzimidazole, from initial purity assessment to the fine details of atomic connectivity and spatial arrangement.

Part 1: Foundational Analysis - Purity and Elemental Composition

Before delving into intricate structural details, it is paramount to establish the purity and elemental formula of the analyte. These foundational steps prevent misinterpretation of spectroscopic data due to the presence of impurities.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile small molecules. The choice of stationary and mobile phases is critical and is guided by the physicochemical properties of 2-amino-6-chlorobenzimidazole.

Rationale for Method Selection: The benzimidazole core, with its aromatic and heteroatomic nature, imparts a degree of polarity. A reverse-phase C18 column is an excellent starting point, as it separates compounds based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer (e.g., ammonium formate to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve a sharp, symmetrical peak for the target compound.

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 2-amino-6-chlorobenzimidazole in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm (benzimidazoles typically have strong UV absorbance in this region).

-

-

Data Analysis: A pure sample should exhibit a single major peak. The peak area percentage is used to quantify purity, with a target of >95% for subsequent structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of a molecule.[3] This technique is indispensable for confirming the molecular formula.

Rationale for Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar, ionizable molecules like 2-amino-6-chlorobenzimidazole. The amino and imidazole functionalities are readily protonated in the ESI source, forming a stable [M+H]⁺ ion.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis:

-

The primary objective is to identify the monoisotopic mass of the protonated molecule, [C₇H₇ClN₃ + H]⁺.

-

A key confirmatory feature for chlorine-containing compounds is the presence of the M+2 isotope peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl, there will be a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks, respectively.

-

The experimentally measured mass is compared to the theoretical exact mass. A mass accuracy of less than 5 ppm provides high confidence in the assigned molecular formula.

-

Data Presentation: Predicted HRMS Data for 2-amino-6-chlorobenzimidazole

| Parameter | Predicted Value |

| Molecular Formula | C₇H₇ClN₃ |

| Theoretical [M+H]⁺ (³⁵Cl) | 170.0377 |

| Theoretical [M+H+2]⁺ (³⁷Cl) | 172.0348 |

| Expected Isotopic Ratio | ~3:1 |

Part 2: Spectroscopic Fingerprinting and Connectivity Mapping

With the molecular formula confirmed, the next phase involves a suite of spectroscopic techniques to map the atomic connectivity and define the functional groups present in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the characteristic vibrational frequencies of functional groups.

Rationale for Analysis: The IR spectrum will provide clear evidence for the presence of the amino group (N-H stretches), the aromatic ring (C-H and C=C stretches), and the C-Cl bond.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Interpretation: The spectrum is analyzed for key absorption bands that correspond to specific functional groups.

Data Presentation: Predicted Key IR Absorptions for 2-amino-6-chlorobenzimidazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3400-3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C=N Stretch (Imidazole) | ~1630 | Characteristic stretching of the imidazole ring. |

| Aromatic C=C Stretch | 1600-1450 | Skeletal vibrations of the benzene ring. |

| C-N Stretch | 1350-1250 | Stretching vibration of the C-N bond of the amino group. |

| C-Cl Stretch | 800-600 | Stretching vibration of the carbon-chlorine bond. |

The presence of these characteristic peaks provides strong, corroborating evidence for the proposed structure.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-amino-6-chlorobenzimidazole, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.

Rationale for a Multi-NMR Approach:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment.

-

2D NMR (COSY, HSQC, HMBC): Establishes direct and long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize the polar benzimidazole and will allow for the observation of exchangeable protons (N-H).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

-

Data Interpretation and Predicted Spectral Data:

The elucidation of the structure from NMR data is a systematic process of piecing together molecular fragments.

¹H NMR Predicted Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.3 | d | 1H | Doublet due to coupling with H-5. |

| H-5 | ~6.9 | dd | 1H | Doublet of doublets due to coupling with H-4 and H-7. |

| H-7 | ~7.2 | d | 1H | Doublet due to coupling with H-5. |

| -NH₂ | ~6.5 | br s | 2H | Broad singlet, exchangeable with D₂O. |

| -NH (imidazole) | ~11.5 | br s | 1H | Broad singlet, exchangeable with D₂O, deshielded due to aromaticity. |

Note: Benzimidazole tautomerism can lead to averaged signals for the aromatic protons if the exchange is fast on the NMR timescale.[9][10]

¹³C NMR Predicted Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 | Guanidinic carbon of the 2-aminoimidazole moiety. |

| C-4 | ~110 | Aromatic CH, ortho to the chlorine. |

| C-5 | ~120 | Aromatic CH. |

| C-6 | ~125 | Aromatic C-Cl, deshielded by the halogen. |

| C-7 | ~115 | Aromatic CH. |

| C-3a | ~140 | Bridgehead carbon. |

| C-7a | ~135 | Bridgehead carbon. |

2D NMR for Unambiguous Assignments:

-

COSY: Will show correlations between H-4 and H-5, and between H-5 and H-7, confirming their adjacent positions on the benzene ring.

-

HSQC: Will link each proton signal to its directly attached carbon (e.g., H-4 to C-4, H-5 to C-5, and H-7 to C-7).

-

HMBC: This is the key to connecting the fragments. We would expect to see long-range correlations (2-3 bonds) such as:

-

H-7 correlating to C-6 and C-3a.

-

H-4 correlating to C-6 and C-7a.

-

The amino protons correlating to C-2.

-

This network of correlations provides an irrefutable map of the molecular structure.

Part 3: Visualization of the Elucidation Workflow

To clearly illustrate the logical flow of the structure elucidation process, a workflow diagram is presented below.

Caption: Workflow for the comprehensive structure elucidation of 2-amino-6-chlorobenzimidazole.

Conclusion

The structure elucidation of 2-amino-6-chlorobenzimidazole is a systematic process that relies on the synergistic application of multiple analytical techniques. By first establishing the purity and molecular formula, and then meticulously piecing together the molecular framework using FTIR and a suite of NMR experiments, we can arrive at a final structure with an exceptionally high degree of confidence. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical research and is a critical component of the drug discovery and development pipeline.

References

-

Gürsoy, E. A., & Güzeldemirci, N. U. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 22(3), 398-408. Retrieved from [Link]

-

Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32. Retrieved from [Link]

-

Ravi, S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace. Retrieved from [Link]

-

Ravi, S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobenzimidazole. PubChem. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2018). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. 5(3), 1-10. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. 34(4). Retrieved from [Link]

-

Elguero, J., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. Retrieved from [Link]

-

ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Al-Khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 12. Retrieved from [Link]

-

ResearchGate. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 335-343. Retrieved from [Link]

-

Mini-Reviews in Medicinal Chemistry. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. 20(16), 1588-1606. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Amino-6-chlorobenzothiazole. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR Spectra of 5-chlorobenzimidazole (2d). Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]

-

ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzimidazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 2-Amino-6-chlorobenzimidazole: A Core Scaffold in Medicinal Chemistry

This technical guide provides an in-depth analysis of 2-amino-6-chlorobenzimidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, synthesis, analytical characterization, and its crucial role as a versatile scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their structural resemblance to naturally occurring nucleotides, which allows them to interact with a wide range of biological targets with high affinity.[2] The 2-aminobenzimidazole core, in particular, is a common structural component in many biologically active molecules, prized for its role as a flexible starting material in the synthesis of more complex therapeutic agents.[3] The introduction of a chlorine atom at the 6-position, as in 2-amino-6-chlorobenzimidazole, modulates the electronic properties and metabolic stability of the molecule, making it a valuable building block for targeted drug design.[4]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. 2-Amino-6-chlorobenzimidazole is a solid, typically appearing as a white to off-white substance.[5] Key quantitative data are summarized below for clarity and ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClN₃ | [6] |

| Molecular Weight | 167.596 g/mol | [5][6][7] |

| Exact Mass | 167.025024 u | [6] |

| Melting Point | 167-168 °C | [7] |

| Boiling Point (est.) | 402.5 ± 37.0 °C at 760 mmHg | [6][7] |

| Density (est.) | 1.5 ± 0.1 g/cm³ | [6][7] |

| LogP (XLogP3) | 1.88 | [6][7] |

| Solubility in Water | Poorly soluble | [5] |

The structure, characterized by a fused benzene and imidazole ring system with amino and chloro substituents, provides multiple reactive sites for chemical modification. This versatility is a key reason for its widespread use in generating libraries of diverse compounds for biological screening.[4]

Synthesis and Purification

The synthesis of 2-aminobenzimidazole derivatives can be achieved through various methods, often involving the cyclization of a substituted o-phenylenediamine precursor.[8] A common and effective route involves the reaction of a diamine with cyanogen bromide or the cyclodesulfurization of a thiourea intermediate.[3][8]

Conceptual Synthesis Workflow

The diagram below illustrates a logical pathway for the synthesis, purification, and characterization of a target benzimidazole derivative like 2-amino-6-chlorobenzimidazole.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-amino-6-chlorobenzimidazole.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. [7]It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [7][9]* Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles). [7][9][10]Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust. [11]* Handling: Wash hands and any exposed skin thoroughly after handling. [10]Avoid formation of dust and aerosols. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][11]Keep it segregated from incompatible materials such as strong oxidizing agents. [5][10]* Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations. [7][9]

Conclusion

2-Amino-6-chlorobenzimidazole is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its defined physicochemical properties, coupled with a highly adaptable and reactive structure, establish it as a cornerstone for the synthesis of novel compounds. The extensive body of research highlighting the diverse biological activities of its derivatives—from antiviral to anticancer—confirms its status as a privileged scaffold. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the ongoing quest for new and effective therapeutics.

References

-

2-Amino-6-chlorobenzimidazole | CAS#:5418-93-9 | Chemsrc. (n.d.). Retrieved August 25, 2025, from [Link]

-

2-Amino-6-Chlorobenzimidazole Detailed Information. (n.d.). Bouling Chemical Co., Limited. Retrieved August 25, 2025, from [Link]

-

Synthesis of 2-chlorobenzimidazole - PrepChem.com. (n.d.). Retrieved August 25, 2025, from [Link]

-

(PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - ResearchGate. (n.d.). Retrieved August 10, 2025, from [Link]

-

Ravi, S., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Retrieved from [Link]

-

Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed. (n.d.). Retrieved August 25, 2025, from [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. (n.d.). Retrieved August 25, 2025, from [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). Research Journal of Chemical Sciences, 11(1), 42-48. Retrieved from [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Retrieved August 25, 2025, from [Link]

-

2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem - NIH. (n.d.). Retrieved August 25, 2025, from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.). Retrieved August 25, 2025, from [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024). Retrieved March 25, 2024, from [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (n.d.). Retrieved August 25, 2025, from [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (n.d.). Retrieved August 25, 2025, from [Link]

-

2-Amino-6-chlorobenzothiazole.pdf - Cheméo. (n.d.). Retrieved August 25, 2025, from [Link]

-

AN EXPERIMENT ON THE SYNTHESIS AND SPECTRAL CHARACTERIZATION OF HYBRID HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved August 25, 2025, from [Link]

-

PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW. (n.d.). Retrieved November 19, 2025, from [Link]

-

Different Potential Biological Activities of Benzimidazole Derivatives - Semantic Scholar. (2021). Retrieved May 1, 2021, from [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nmsreview.org [nmsreview.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-6-Chlorobenzimidazole Detailed Information | Properties, Uses, Safety, Supplier in China [chemheterocycles.com]

- 6. 2-Amino-6-chlorobenzimidazole | CAS#:5418-93-9 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Amino-6-chlorobenzothiazole(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-amino-6-chlorobenzimidazole

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the development and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-6-chlorobenzimidazole, a key heterocyclic scaffold in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to accurately determine its solubility profile. We delve into the theoretical considerations governing solubility, present established methodologies for its empirical determination, and offer expert insights into the causal factors behind experimental choices, ensuring a self-validating and robust approach to data generation.

Introduction: The Significance of Solubility in Drug Development

The therapeutic effectiveness of a drug candidate is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[1] A compound must dissolve in physiological fluids to be absorbed and reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, increased dosage requirements, and formulation challenges.[2] 2-amino-6-chlorobenzimidazole, with its benzimidazole core, is a prevalent structural motif in a variety of biologically active molecules. Understanding its solubility behavior is therefore paramount for the successful design and formulation of novel therapeutics derived from this scaffold.[3]

Physicochemical Properties of 2-amino-6-chlorobenzimidazole

The solubility of a compound is governed by its intrinsic physicochemical properties. The structure of 2-amino-6-chlorobenzimidazole, featuring both hydrogen bond donors (amino group) and acceptors (imidazole nitrogens), alongside a hydrophobic chlorophenyl moiety, suggests a complex interplay of interactions with different solvents.

Table 1: Physicochemical Properties of 2-amino-6-chlorobenzimidazole

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | [4] |

| Molecular Weight | 167.596 g/mol | [4][5] |

| Appearance | Solid (usually white to off-white) | [5] |

| Melting Point | 187 - 190 °C | [5] |

| Predicted LogP | 1.88 | [4] |

| Aqueous Solubility | Poorly soluble | [5] |

The positive LogP value suggests a degree of lipophilicity, which is consistent with the observation of poor aqueous solubility.[4][5] The presence of the chlorine atom further contributes to the molecule's hydrophobicity. Conversely, the amino and imidazole groups provide sites for hydrogen bonding, which can be exploited to enhance solubility in polar protic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents: Solvents with large dipole moments and the ability to form hydrogen bonds (e.g., water, ethanol, methanol) are effective at dissolving polar solutes. The polar groups in 2-amino-6-chlorobenzimidazole are expected to interact favorably with these solvents.

-

Nonpolar Solvents: Solvents with low dipole moments and a lack of hydrogen bonding capability (e.g., hexane, toluene) are better at dissolving nonpolar solutes. The chlorophenyl ring of the molecule will have a greater affinity for these types of solvents.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but do not donate hydrogen bonds. They are effective at solvating a wide range of compounds due to their ability to act as hydrogen bond acceptors and to engage in dipole-dipole interactions.

Based on its structure, 2-amino-6-chlorobenzimidazole is anticipated to exhibit limited solubility in water and nonpolar organic solvents, with potentially greater solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

The Shake-Flask Method: A Protocol for Equilibrium Solubility

This protocol outlines the steps for determining the solubility of 2-amino-6-chlorobenzimidazole in a chosen solvent.

Materials:

-

2-amino-6-chlorobenzimidazole (high purity)

-

Selected solvent(s) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-amino-6-chlorobenzimidazole to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Add a precise volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[8] It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The choice of filter material should be compatible with the solvent to avoid leaching of extractables.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 2-amino-6-chlorobenzimidazole.

-

Analytical Quantification Methods

Accurate quantification of the dissolved compound is crucial for reliable solubility data. HPLC and UV-Vis spectroscopy are two commonly employed techniques.[1][9]

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying compounds in solution.[10][11]

Illustrative HPLC Method for Benzimidazole Derivatives:

-

Column: C8 or C18 reversed-phase column (e.g., Nucleosil C8).[10][11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). For benzimidazole derivatives, a mobile phase of acetonitrile and water with a pH modifier like phosphoric acid is common.[10][11]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength of maximum absorbance for 2-amino-6-chlorobenzimidazole (this needs to be determined experimentally, but a starting point could be around 254 nm or 288 nm as seen for other benzimidazoles).[10][11]

-

Quantification: A calibration curve must be constructed by preparing a series of standard solutions of 2-amino-6-chlorobenzimidazole of known concentrations and plotting the peak area against concentration.

4.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that the compound has a distinct chromophore and there are no interfering substances in the solvent.[12][13]

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of 2-amino-6-chlorobenzimidazole in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Generate a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.[14] The relationship should be linear and follow the Beer-Lambert law.

-

Analyze the Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the λmax. Use the calibration curve to determine the concentration of the unknown sample.

Method Validation Diagram:

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. rootspress.org [rootspress.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-6-chlorobenzimidazole | CAS#:5418-93-9 | Chemsrc [chemsrc.com]

- 5. 2-Amino-6-Chlorobenzimidazole Detailed Information | Properties, Uses, Safety, Supplier in China [chemheterocycles.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-amino-6-chlorobenzimidazole

Abstract

This technical guide provides an in-depth framework for the spectroscopic characterization of 2-amino-6-chlorobenzimidazole (CAS No. 5418-93-9), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, making unambiguous structural confirmation of its derivatives essential. This document outlines the theoretical basis and practical methodologies for analyzing this specific molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as a predictive and interpretive resource for scientists to confirm the synthesis and purity of 2-amino-6-chlorobenzimidazole.

Introduction: The Significance of 2-amino-6-chlorobenzimidazole

2-amino-6-chlorobenzimidazole belongs to a class of heterocyclic compounds widely recognized for a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Its structure combines the key pharmacophore of a 2-aminobenzimidazole with a chlorine substituent on the benzene ring, which can significantly modulate its physicochemical properties and biological targets. Accurate and comprehensive characterization is the bedrock of any research or development program involving this molecule.

Molecular Details:

-

Systematic Name: 6-chloro-1H-benzo[d]imidazol-2-amine

-

Molecular Formula: C₇H₆ClN₃

-

Molecular Weight: 167.60 g/mol [2]

Below is the chemical structure with a standard numbering system that will be used for spectral assignments throughout this guide.

Caption: Numbered structure of 2-amino-6-chlorobenzimidazole.

This guide will proceed through the logical workflow for structural elucidation, providing both the "how-to" (experimental protocols) and the "why" (interpretation of spectral data).

The Analytical Workflow: A Roadmap to Structural Confirmation

The process of verifying the chemical structure of a synthesized compound is a systematic endeavor. Each spectroscopic technique provides a unique piece of the puzzle. The workflow described below ensures that the data collected is robust and the interpretation is sound, leading to unambiguous confirmation of the target molecule's identity.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework. For 2-amino-6-chlorobenzimidazole, tautomerism can average certain signals in solution; however, analysis in a solvent like DMSO-d₆ typically allows for the observation of distinct signals for most atoms.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on data from analogous benzimidazoles, the following signals are predicted.[1][5]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Justification |

| N1-H | 11.5 - 12.5 | Broad Singlet | - | Highly deshielded imidazole proton, often broadened by quadrupole effects from nitrogen and chemical exchange. Appears far downfield, typical for NH-benzimidazoles in DMSO-d₆.[1] |

| H-7 | ~7.30 | Doublet | J = ~8.5 | Ortho-coupled to H-5. Deshielded by the aromatic system. |

| H-5 | ~7.10 | Doublet of Doublets | J = ~8.5, ~2.0 | Ortho-coupled to H-7 and meta-coupled to H-4. |

| H-4 | ~7.40 | Doublet | J = ~2.0 | Meta-coupled to H-5. Deshielded by the adjacent N3 atom and the anisotropic effect of the imidazole ring. |

| C2-NH₂ | 6.0 - 6.5 | Broad Singlet | - | Exchangeable protons of the primary amine. The chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. The substituent effects of the amino and chloro groups are key to predicting the chemical shifts.[6][7]

| Carbon(s) | Predicted δ (ppm) | Justification |

| C2 | 155 - 160 | Guanidinic carbon attached to three nitrogen atoms, resulting in a significant downfield shift. This is a hallmark signal for 2-aminobenzimidazoles. |

| C3a, C7a | 130 - 145 | Bridgehead carbons. Their exact shifts are influenced by the tautomeric equilibrium in solution. |

| C6 | 125 - 130 | Aromatic carbon directly attached to the electron-withdrawing chlorine atom. |

| C4, C5, C7 | 110 - 125 | Aromatic CH carbons. Their specific shifts are determined by the combined electronic effects of the fused imidazole ring and the substituents. |

Experimental Protocol: NMR Sample Preparation

This protocol outlines a standardized procedure for preparing a high-quality NMR sample suitable for analysis on a typical 400-600 MHz spectrometer.[1]

-

Sample Weighing: Accurately weigh 5-10 mg of dry 2-amino-6-chlorobenzimidazole into a clean, small vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively dissolves most benzimidazoles and allows for the clear observation of exchangeable N-H protons.[1]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Filtration: Take a clean Pasteur pipette and plug it with a small piece of glass wool. Use this to filter the sample solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol to remove any fingerprints or dust.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted Characteristic IR Absorptions

For 2-amino-6-chlorobenzimidazole, the key absorptions will confirm the presence of the amine, the imidazole ring, the aromatic system, and the C-Cl bond.[8]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch (Imidazole & Amine) | 3450 - 3100 | Medium-Broad | Overlapping symmetric and asymmetric stretches of the -NH₂ group and the N-H stretch of the imidazole ring.[8] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring. |

| C=N Stretch (Imidazole) | 1640 - 1610 | Strong | A strong absorption band confirming the imine functionality within the heterocyclic ring.[5] |

| N-H Bend (Amine Scissoring) | 1620 - 1580 | Medium | Confirms the presence of the primary amine group. |

| Aromatic C=C Stretch | 1500 - 1400 | Medium-Strong | Multiple bands in this region are characteristic of the benzene ring ("fingerprint region"). |

| C-N Stretch | 1350 - 1250 | Medium | Stretching vibrations from the C-N bonds of the amine and imidazole ring. |

| C-Cl Stretch | 800 - 600 | Strong | A strong band confirming the presence of the chloro-substituent on the aromatic ring. |

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.[9]

-

Sample Preparation: Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, IR-grade KBr powder.

-

Grinding: Add both the sample and KBr to a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Pressing: Transfer a portion of the powder into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further structural information. For a compound containing chlorine, the isotopic pattern is a definitive diagnostic feature.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that generates a molecular ion and a reproducible pattern of fragment ions, which serves as a molecular fingerprint.[10][11]

-

Molecular Ion (M⁺˙): The molecular formula C₇H₆ClN₃ yields an exact mass. Crucially, chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[12]

-

[M]⁺˙ (for ³⁵Cl): m/z ≈ 167

-

[M+2]⁺˙ (for ³⁷Cl): m/z ≈ 169

-

-

Key Fragmentation Pathways: High-energy EI can cause the molecular ion to fragment in predictable ways. A plausible pathway involves the loss of hydrogen cyanide (HCN) from the imidazole ring, a common fragmentation for benzimidazoles.